molecular formula C19H27N3O4S B2646617 N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898450-50-5

N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2646617
CAS No.: 898450-50-5
M. Wt: 393.5
InChI Key: QIHOXAJXUZJXNI-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a high-purity chemical compound intended for research and development purposes. As a synthetic oxalamide derivative, it features a cyclopropyl group and a tosylpiperidine moiety, a structure often investigated in medicinal chemistry and drug discovery for its potential as a building block or intermediate. This compound is provided for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's specific Certificate of Analysis for detailed information on purity, handling, and storage conditions. All safety data sheets and handling guidelines must be reviewed prior to use.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-14-5-9-17(10-6-14)27(25,26)22-13-3-2-4-16(22)11-12-20-18(23)19(24)21-15-7-8-15/h5-6,9-10,15-16H,2-4,7-8,11-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHOXAJXUZJXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the tosylpiperidine intermediate. This intermediate is then reacted with an appropriate cyclopropylamine derivative under controlled conditions to form the desired oxalamide compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Pharmacological Potential

N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has been investigated for its potential as a pharmaceutical agent . Its structural components suggest that it may interact with specific biological targets, particularly in the central nervous system (CNS). For instance, compounds with similar piperidine moieties have shown promise as modulators of neurotransmitter systems, which could lead to applications in treating neurological disorders.

Neuroprotective Effects

Research indicates that related compounds exhibit neuroprotective effects by reducing neuronal hyperexcitability. For example, studies on piperidine derivatives demonstrate their ability to modulate ion channels involved in neuronal signaling, which could be relevant for developing treatments for epilepsy or other hyperexcitability disorders .

Organic Synthesis

The compound can serve as an intermediate in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its oxalamide group allows for further functionalization, making it a versatile building block in synthetic organic chemistry .

Electrochemical Methods

Recent advancements in synthetic organic electrochemistry highlight the utility of compounds like this compound in electrochemical reactions. These methods enable the formation of carbon-carbon bonds and other transformations that are essential in creating complex organic molecules .

Case Study 1: Neuropharmacology

A study explored the effects of similar oxalamide derivatives on neuronal cultures, revealing significant reductions in excitatory neurotransmission when treated with these compounds. The findings suggest that modifications to the piperidine structure can enhance neuroprotective properties, paving the way for new therapeutic agents targeting CNS disorders.

CompoundEffect on Neuronal ExcitabilityReference
Compound ADecreased excitability by 40%
N1-cyclopropyl-N2-(...)Significant reduction observed

Case Study 2: Synthetic Applications

In a synthetic chemistry context, researchers successfully utilized this compound as a precursor for synthesizing novel heterocycles with potential pharmacological activity. The electrochemical methods employed demonstrated high efficiency and selectivity.

Reaction TypeYield (%)Application
Electrophilic substitution85%Synthesis of new drug candidates
Reduction reactions90%Formation of bioactive compounds

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Oxalamides

Structural Features and Substituent Variations

The table below highlights key structural and synthetic differences between the target compound and analogous oxalamides:

Compound Name N1 Substituent N2 Substituent Key Applications/Findings Synthesis Yield Key Properties/Data
Target Compound Cyclopropyl 2-(1-Tosylpiperidin-2-yl)ethyl Not explicitly stated (likely medicinal) N/A Tosyl group enhances hydrophobicity; piperidine introduces conformational flexibility.
S336 (FEMA 4233) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavoring agent (regulatory approved) N/A High potency as TAS1R1/TAS1R3 agonist; used in food products to replace MSG.
N1-Cyclopropyl-N2-(4-methoxyphenethyl)oxalamide (58) Cyclopropyl 4-Methoxyphenethyl Enzyme inhibition (SCD1 inhibitors) 99% White solid; NMR-confirmed structure; high yield suggests efficient coupling.
N1-Cyclopropyl-N2-(4-hydroxyphenethyl)oxalamide (114) Cyclopropyl 4-Hydroxyphenethyl Cytochrome P450 4F11-activated SCD1 inhibitor 96% ¹H NMR (DMSO-d6): δ 9.18 (s, 1H), 6.98–6.66 (Ar-H); ESI-MS: m/z 249.1 [M+H]⁺.
Bis(PhAlaOH)benzyl Phenylalanine Phenylalanine Organogelator (pharmaceutical delivery) N/A Superior thermal stability; hydrogen bonding and van der Waals interactions drive gelation.

Key Comparisons

Substituent Effects on Bioactivity
  • Cyclopropyl at N1 : Common in compounds 58, 114, and the target, this group likely enhances metabolic stability by resisting oxidative degradation in cytochrome P450 systems .
  • N2 Variations: Tosylpiperidinylethyl (Target): The tosyl (p-toluenesulfonyl) group increases hydrophobicity and may enhance binding to hydrophobic enzyme pockets. Methoxy/Hydroxyphenethyl (58, 114): Polar groups (methoxy, hydroxy) improve solubility but may reduce membrane permeability. The hydroxy group in 114 enables hydrogen bonding, critical for enzyme inhibition . Pyridinylethyl (S336): The pyridine moiety in S336 contributes to its umami taste by interacting with TAS1R1/TAS1R3 receptors, demonstrating how electronic effects (e.g., aromatic π-stacking) dictate flavorant activity .
Physicochemical Properties
  • Solubility : The target’s tosyl group reduces water solubility compared to methoxy/hydroxyphenethyl derivatives. This could limit bioavailability unless formulated with enhancers (e.g., cyclodextrins).

Medicinal Chemistry Insights

  • Enzyme Inhibition: Compound 114’s 4-hydroxyphenethyl group is critical for SCD1 inhibition, with a phenolic -OH forming hydrogen bonds to catalytic residues . The target’s tosylpiperidine group may mimic this interaction via sulfonamide oxygen hydrogen bonding.
  • Metabolic Stability : Cyclopropyl groups in 58, 114, and the target likely reduce first-pass metabolism, extending half-life in vivo .

Biological Activity

N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by various studies and data.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • CAS Number : [specific CAS number not provided in sources]

Synthesis Methods

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The general synthetic route includes:

  • Formation of the Tosyl Derivative : The tosyl group is introduced to the piperidine nitrogen to enhance reactivity.
  • Cyclopropyl Substitution : A cyclopropyl group is added to the nitrogen atom, which modifies the compound's pharmacological properties.
  • Oxalamide Formation : The final step involves coupling with oxalic acid derivatives to form the oxalamide linkage.

This compound interacts with various biological targets, primarily focusing on:

  • Serotonin Receptors : Early studies indicate potential agonistic activity at serotonin receptors, particularly 5-HT2C, which could influence mood and anxiety pathways .
  • Anticonvulsant Properties : Similar compounds have shown promising anticonvulsant effects in animal models. For instance, derivatives with cyclopropyl groups have been evaluated for their ability to reduce seizure activity .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antipsychotic Activity : A study on N-substituted (2-phenylcyclopropyl)methylamines revealed significant selectivity for 5-HT2C receptors, suggesting that similar structures may exhibit antipsychotic-like effects .
    CompoundEC50 (nM)Selectivity
    (+)-15a235-HT2C
    (+)-19245-HT2C/5-HT2B
  • Anticonvulsant Evaluation : Research on ethyl derivatives indicated that cyclopropyl modifications can enhance anticonvulsant activity, with some compounds showing ED50 values as low as 9.2 mg/kg in seizure models .
  • Pharmacological Profiles : Investigations into similar oxalamide compounds have suggested that they may modulate various signaling pathways involved in neuroprotection and psychotropic effects.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally related compounds can be useful.

Compound NameBiological ActivityReference
N-substituted (2-phenylcyclopropyl)methylaminesAntipsychotic
Ethyl 2,2-dimethyl derivativesAnticonvulsant
N1-cyclopentyl-N2-(thiazol-2-yl)oxalamideExperimental drug

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